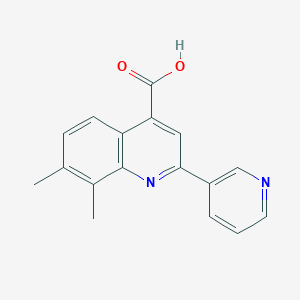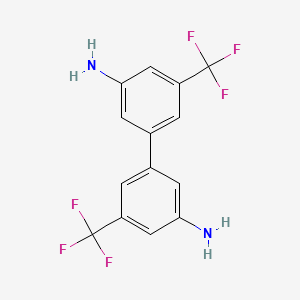
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl
Übersicht
Beschreibung
3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl: is a chemical compound with the molecular formula C14H10F6N2 and a molecular weight of 320.23 g/mol . This compound is known for its unique structure, which includes two amino groups and two trifluoromethyl groups attached to a biphenyl backbone. The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)aniline.
Coupling Reaction: The key step involves a coupling reaction between 3,5-bis(trifluoromethyl)aniline and a suitable biphenyl derivative under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl has significant applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings
Wirkmechanismus
The mechanism of action of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzyl isocyanate
- 3,5-Bis(trifluoromethyl)benzoic acid
Comparison:
- 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl is unique due to the presence of two amino groups and two trifluoromethyl groups on a biphenyl backbone, which imparts distinct electronic and steric properties.
- 3,5-Bis(trifluoromethyl)aniline lacks the biphenyl structure and has only one amino group.
- 3,5-Bis(trifluoromethyl)benzyl isocyanate contains an isocyanate group instead of amino groups.
- 3,5-Bis(trifluoromethyl)benzoic acid has a carboxylic acid group instead of amino groups .
This comprehensive overview of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl highlights its significance in various fields and its unique chemical properties
Eigenschaften
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)9-1-7(3-11(21)5-9)8-2-10(14(18,19)20)6-12(22)4-8/h1-6H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVLUNVCARVDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


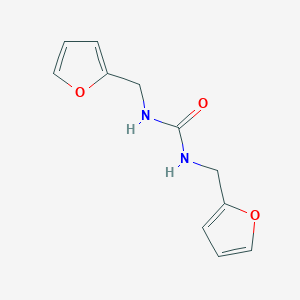
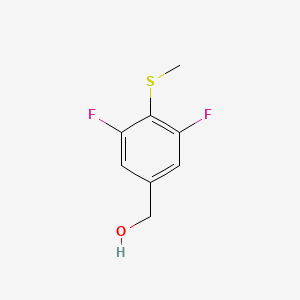
![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)
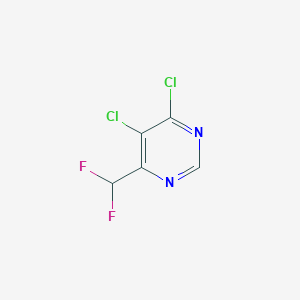
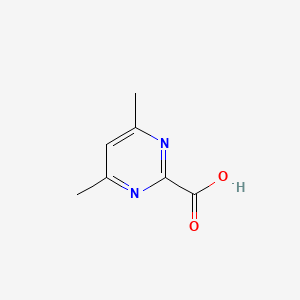
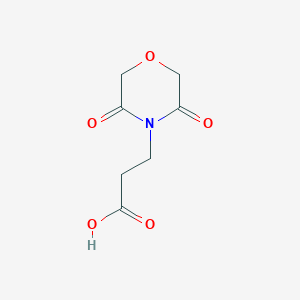
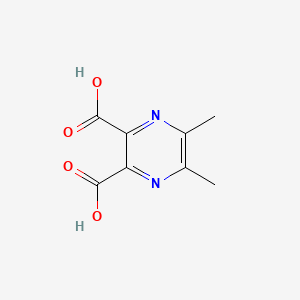
![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)
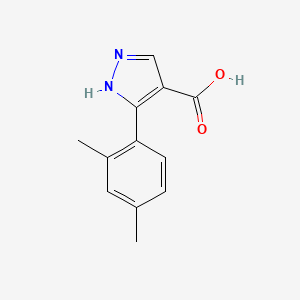
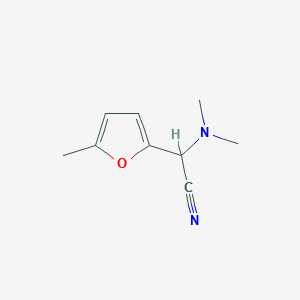
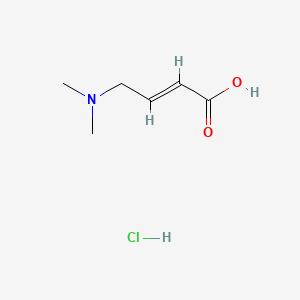
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)
![3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid](/img/structure/B3025271.png)
